D,L Carnitine-d9 Chloride

Übersicht

Beschreibung

DL-Carnitin-d9 (Chlorid) ist eine deuteriummarkierte Form von DL-Carnitinchlorid. Es ist ein racemisches Gemisch aus D- und L-Carnitin, die für die β-Oxidation von Fettsäuren essentiell sind. Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von Carnitin in verschiedenen biologischen und chemischen Studien verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von DL-Carnitin-d9 (Chlorid) beinhaltet die Verwendung deuteriummarkierter Vorläufer. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Eisessig, um eine hohe Reinheit und Ausbeute zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von DL-Carnitin-d9 (Chlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Produkts zu gewährleisten. Die Verwendung fortschrittlicher Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) ist für die Qualitätssicherung üblich .

Analyse Chemischer Reaktionen

Reaktionstypen

DL-Carnitin-d9 (Chlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet die Ersetzung eines Atoms oder einer Gruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation von DL-Carnitin-d9 (Chlorid) zur Bildung von Carnitinderivaten mit veränderten funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Metabolic Research

D,L Carnitine-d9 Chloride is widely utilized in metabolic research due to its ability to serve as an internal standard in mass spectrometry analyses. Its deuterated nature allows for accurate quantification of carnitine levels in biological samples, which is essential for understanding metabolic disorders.

This compound is instrumental in diagnosing various metabolic disorders related to carnitine deficiency. It aids in the detection of systemic carnitine deficiency and carnitine palmitoyl transferase deficiency, conditions that can lead to severe metabolic disturbances.

Case Study: Carnitine Deficiency Diagnosis

A study published in The Journal of Inherited Metabolic Disease demonstrated the use of this compound as an internal standard in the diagnosis of carnitine deficiencies. By analyzing plasma samples using liquid chromatography coupled with mass spectrometry (LC-MS), researchers were able to accurately measure free carnitine levels, confirming deficiencies in affected individuals .

Cardiovascular Research

Research has indicated that L-carnitine supplementation can have beneficial effects on cardiovascular health; however, the role of this compound in this area is emerging. Studies suggest that it may help elucidate the mechanisms by which carnitines affect heart metabolism and function.

Key Findings:

- A study highlighted that the administration of L-carnitine can improve myocardial energy metabolism, particularly in heart failure models .

- The use of this compound allowed researchers to track the metabolism of carnitines more precisely, providing insights into their cardiovascular benefits.

Gut Microbiota Interaction Studies

Recent studies have explored how gut microbiota interact with carnitines, particularly focusing on their role in producing trimethylamine-N-oxide (TMAO), a compound linked to cardiovascular diseases. This compound serves as a valuable tool in these investigations.

Study Example: TMAO Production

In a study examining the conversion of dietary L-carnitine into TMAO, researchers utilized this compound to trace metabolic pathways involving gut microbiota . The findings indicated that certain gut microbes are responsible for metabolizing carnitines into TMAO, highlighting potential dietary implications for cardiovascular health.

Pharmaceutical Development

The pharmaceutical industry employs this compound as a reference standard for developing new drugs targeting metabolic disorders. Its stable isotope labeling facilitates drug development processes by allowing precise tracking of drug metabolism and efficacy.

Applications in Drug Development:

- Used as a reference standard for quantifying drug concentrations in biological matrices.

- Assists in pharmacokinetic studies to evaluate drug absorption and distribution.

Wirkmechanismus

DL-Carnitine-d9 (chloride) exerts its effects by participating in the transport of fatty acids into the mitochondrial matrix, where β-oxidation occurs. This process is essential for the production of energy in cells. The compound interacts with molecular targets like carnitine acyltransferase and pathways involved in fatty acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Carnitin: Die natürlich vorkommende Form von Carnitin, essentiell für den Fettsäurestoffwechsel.

D-Carnitin: Das Enantiomer von L-Carnitin, mit unterschiedlichen biologischen Wirkungen.

Acetyl-L-Carnitin: Eine acetylierte Form von L-Carnitin, die wegen ihrer potenziellen neuroprotektiven Wirkungen eingesetzt wird.

Einzigartigkeit

DL-Carnitin-d9 (Chlorid) ist aufgrund seiner Deuteriummarkierung einzigartig, was es zu einem idealen internen Standard für analytische Studien macht. Seine racemische Natur ermöglicht die Untersuchung der Wirkungen sowohl von D- als auch von L-Carnitin und bietet umfassende Einblicke in den Carnitinstoffwechsel .

Biologische Aktivität

D,L Carnitine-d9 Chloride, a deuterium-labeled derivative of carnitine, is a compound of significant interest in biochemical research due to its role in fatty acid metabolism and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHClDNO

- Molecular Weight : 206.715 g/mol

- CAS Number : 1219386-75-0

- Melting Point : 197-199°C

- Purity : Typically above 98% for research applications .

This compound functions primarily as a cofactor in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The presence of deuterium isotopes does not significantly alter the fundamental biochemical pathways compared to non-labeled carnitine. Key mechanisms include:

- Fatty Acid Metabolism : Enhances the oxidation of fatty acids, thereby contributing to energy production in cells.

- Antioxidant Activity : Exhibits properties that may reduce oxidative stress by scavenging free radicals .

- Anti-inflammatory Effects : Potentially modulates inflammatory responses, which could be beneficial in various metabolic disorders .

Biological Activity and Pharmacological Effects

Research has demonstrated several biological activities associated with this compound:

- Energy Metabolism Enhancement :

- Cardioprotective Effects :

- Neuroprotective Properties :

Case Study 1: Cardiovascular Health

A clinical study involving patients with ischemic heart disease showed that L-carnitine supplementation improved exercise capacity and reduced angina episodes. The study highlighted the importance of maintaining an appropriate balance between D and L isomers due to potential toxic effects of D-carnitine in specific populations .

Case Study 2: Metabolic Disorders

In a controlled trial involving individuals with metabolic syndrome, supplementation with L-carnitine (including its deuterated forms) led to significant reductions in body weight and improved lipid profiles, suggesting a beneficial role in managing obesity-related conditions .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHClDNO |

| Molecular Weight | 206.715 g/mol |

| Melting Point | 197-199°C |

| Purity | >98% |

| CAS Number | 1219386-75-0 |

Eigenschaften

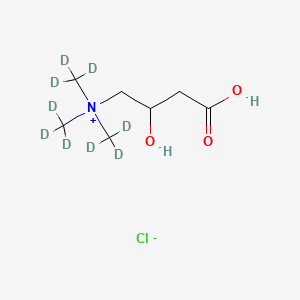

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CC(CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661857 | |

| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219386-75-0 | |

| Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219386-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.